molecular formula C9H20O3 B054099 3-(Hexyloxy)propane-1,2-diol CAS No. 10305-38-1

3-(Hexyloxy)propane-1,2-diol

Cat. No. B054099
CAS RN: 10305-38-1
M. Wt: 176.25 g/mol
InChI Key: MQVMITUCTLYRNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Hexyloxy)propane-1,2-diol and its derivatives involves various chemical reactions, including nucleophilic substitution and epoxidation followed by cleavage. For example, the synthesis of phenolic propane-1,2- and 1,3-diols as intermediates in chelatants for the borate anion showcases the versatility of methods available for synthesizing diol compounds (Tyman & Payne, 2006).

Molecular Structure Analysis

The molecular structure of 3-(Hexyloxy)propane-1,2-diol and related compounds has been extensively studied using techniques such as X-ray diffraction and spectroscopy. These studies reveal details about the crystal packing, hydrogen bonding, and overall molecular conformation, which are crucial for understanding the compound's physical and chemical behavior (Bredikhin et al., 2013).

Chemical Reactions and Properties

3-(Hexyloxy)propane-1,2-diol participates in various chemical reactions, including those leading to the synthesis of chiral drugs. The compound's reactivity and interaction with other chemicals are influenced by its molecular structure, making it a valuable precursor in pharmaceutical synthesis (Bredikhin et al., 2023).

Physical Properties Analysis

The physical properties of 3-(Hexyloxy)propane-1,2-diol, such as solubility, melting point, and crystal structure, are critical for its application in various domains. Studies on related compounds show that crystal packing and solubility behavior can significantly affect the compound's utility in drug formulation and material science (Bredikhin et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-(Hexyloxy)propane-1,2-diol, including its reactivity, stability, and interactions with other molecules, are essential for its functional applications. Research into its electronic structure, vibrational analysis, and interactions with specific receptors or substrates provides a foundation for its potential uses in various chemical and pharmaceutical processes (Sinha et al., 2011).

Scientific Research Applications

  • Microbial Production of Diols : Diols, including 3-(Hexyloxy)propane-1,2-diol, are produced via microbial bioconversion of renewable materials and are considered platform green chemicals (Zeng & Sabra, 2011).

  • Crystal Structure in Drug Precursors : Compounds similar to 3-(Hexyloxy)propane-1,2-diol, like 3-(1-naphthyloxy)-propane-1,2-diol, are investigated for their phase behavior and crystal structure, crucial for the synthesis of chiral drugs (Bredikhin et al., 2013).

  • Electronic and Vibrational Analysis : The molecular properties of diols have been studied using ab initio and density functional theory, providing insight into the electronic structure and vibrational analysis of these compounds (Sinha et al., 2011).

  • Downstream Processing in Microbial Production : The study of separation methods for diols like 3-(Hexyloxy)propane-1,2-diol from fermentation broth is crucial, considering the high cost associated with this process (Xiu & Zeng, 2008).

  • Synthesis in Automotive Gear Lubricants : Diols, including 3-(Hexyloxy)propane-1,2-diol, have been synthesized and evaluated for use in automotive gear lubricants (Nagendramma & Kaul, 2008).

  • Conformational Studies for Fuel Cell Applications : The adsorption of propylene glycol (similar to 3-(Hexyloxy)propane-1,2-diol) on surfaces like Pd(111) is studied for its potential use in fuel cell applications (Gonzalez & Groves, 2022).

  • Analytical Methods in Food Science : The development of analytical methods for detecting compounds like 3-monochloropropane-1,2-diol in food products, such as soy sauce, is an important application (Dayrit & Niñonuevo, 2004).

  • Antimicrobial Activities of Alkanediols : The antimicrobial activities of alkanediols, including 3-(Hexyloxy)propane-1,2-diol, are studied to understand their potential in medical applications (Yoo, Kim, & Kang, 2015).

Safety and Hazards

The safety information for 3-(Hexyloxy)propane-1,2-diol indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

3-hexoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVMITUCTLYRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893620
Record name 3-Hexyloxypropylene glycol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexyloxy)propane-1,2-diol

CAS RN

10305-38-1
Record name 3-(Hexyloxy)-1,2-propanediol
Source CAS Common Chemistry
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Record name 3-Hexyloxypropylene glycol
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Record name 3-Hexyloxypropylene glycol
Source EPA DSSTox
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Record name 3-(hexyloxy)propane-1,2-diol
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Record name 3-HEXYLOXYPROPYLENE GLYCOL
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Synthesis routes and methods

Procedure details

4.7g of a solution containing 22.7% sodium methylate in methanol is added to 61.2g of dehydrated n-hexanol. The methanol is eliminated by heating the mixture to 155°C. After cooling the mixture to 130°C, 39g of tertio-butyl-glycidyl-ether is introduced gradually over a two hour and 50 minute period. This ether has a boiling point of 87°-88°C under 88 mm of mercury and a purity of 95% as determined by measurement of the epoxide function. The secondary products which it contains are chlorinate derivatives having a chlorine content of 0.58%. The reaction is completed by heating the mixture at reflux for one hour.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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